molecular formula C10H10N2O2 B8379094 (6-Cyano-5-methyl-2-pyridinyl)methyl acetate

(6-Cyano-5-methyl-2-pyridinyl)methyl acetate

Cat. No. B8379094
M. Wt: 190.20 g/mol
InChI Key: DXRLOSZDLZFREM-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

Potassium carbonate (82 mg) was added to a solution of (6-cyano-5-methyl-2-pyridinyl)methyl acetate (3.62 g) in methanol (25 ml) and the mixture stirred under argon at ambient temperature for 2 hours. It was concentrated in vacuo to ca. ¼ volume and water (50 ml) added. The mixture was neutralized with 5% acetic acid (1.5 ml) and extracted with dichloromethane (50 ml then 2×25 ml). The combined extracts were washed with brine (25 ml), dried (MgSO4) and concentrated in vacuo. The residue was recrystallised from ether:hexane to afford the title compound (2.26 g, 80%) as a pale buff solid.
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C([O:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([C:19]#[N:20])[N:13]=1)(=O)C>CO>[OH:10][CH2:11][C:12]1[N:13]=[C:14]([C:19]#[N:20])[C:15]([CH3:18])=[CH:16][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.62 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC(=C(C=C1)C)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred under argon at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated in vacuo to ca. ¼ volume and water (50 ml)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 ml
WASH
Type
WASH
Details
The combined extracts were washed with brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(C(=N1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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